2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(trifluoromethyl)sulfanyl]butanoic acid
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Overview
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. The trifluoromethyl group adds unique chemical properties, making this compound valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound often involve solid-phase peptide synthesis (SPPS), where the Fmoc group is used as a temporary protecting group for the amino group. The Fmoc group is removed by treatment with a base such as piperidine, allowing the peptide chain to be extended .
Chemical Reactions Analysis
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The Fmoc group can be removed by reduction using a base such as piperidine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Deprotected amino acid.
Substitution: Substituted methionine derivatives.
Scientific Research Applications
N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine is widely used in scientific research, including:
Chemistry: As a building block in peptide synthesis, facilitating the study of peptide structure and function.
Biology: In the synthesis of peptides for biological assays and studies on protein-protein interactions.
Medicine: In the development of peptide-based therapeutics and drug delivery systems.
Industry: Used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine involves the protection of the amino group during peptide synthesis. The Fmoc group is removed by base-catalyzed β-elimination, forming a stable adduct with the dibenzofulvene byproduct, which prevents unwanted side reactions . The trifluoromethyl group enhances the compound’s stability and reactivity, making it suitable for various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-benzyl glycine
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(t-butoxymethyl)-L-phenylalanine
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the synthesis of peptides with enhanced biological activity and stability.
Properties
Molecular Formula |
C20H18F3NO4S |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trifluoromethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C20H18F3NO4S/c21-20(22,23)29-10-9-17(18(25)26)24-19(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,27)(H,25,26) |
InChI Key |
LIAUMRLXZBQOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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